3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromoacetophenone with 3-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines
Scientific Research Applications
3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine: The parent compound.
3-(4-Bromophenyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine: A similar compound with a fluorine substituent instead of chlorine.
3-(4-Bromophenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine: A similar compound with a methyl group instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of both bromine and chlorine substituents can provide distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
618098-29-6 |
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Molecular Formula |
C15H11BrClN3 |
Molecular Weight |
348.62 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(3-chlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H11BrClN3/c16-11-6-4-10(5-7-11)14-9-15(18)20(19-14)13-3-1-2-12(17)8-13/h1-9H,18H2 |
InChI Key |
YEFAYRRKLGPSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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